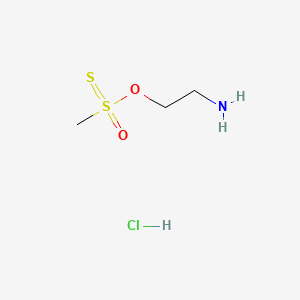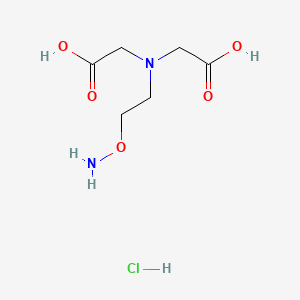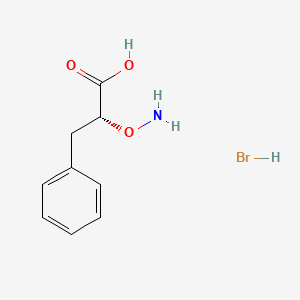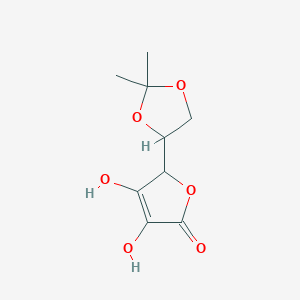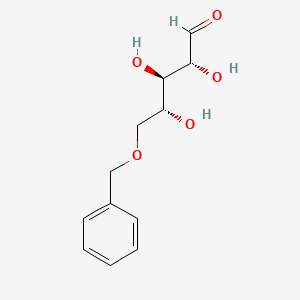
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (12): is a chemical compound with the molecular formula C4H9Na2O5P and a molecular weight of 214.06 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) typically involves the reaction of 2-ethoxyethanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
-
Reaction of 2-Ethoxyethanol with Phosphoric Acid
Reagents: 2-Ethoxyethanol, Phosphoric Acid
Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure complete esterification.
Product: 2-Ethoxyethanol 1-(Dihydrogen Phosphate)
-
Neutralization with Sodium Hydroxide
Reagents: 2-Ethoxyethanol 1-(Dihydrogen Phosphate), Sodium Hydroxide
Conditions: The reaction mixture is neutralized with sodium hydroxide to form the sodium salt.
Product: 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-ethoxyethanol and phosphoric acid.
Substitution: The sodium ions can be replaced by other cations in substitution reactions.
Oxidation and Reduction: The ethoxy group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Substitution: Various metal salts
Oxidation: Oxidizing agents such as potassium permanganate
Reduction: Reducing agents such as lithium aluminum hydride
Major Products Formed
Hydrolysis: 2-Ethoxyethanol, Phosphoric Acid
Substitution: Corresponding metal salts
Oxidation: Oxidized derivatives of 2-ethoxyethanol
Reduction: Reduced derivatives of 2-ethoxyethanol
Applications De Recherche Scientifique
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) is widely used in scientific research due to its unique properties . Some of its applications include:
Proteomics Research: Used as a biochemical reagent in the study of proteins and their functions.
Chemical Synthesis: Serves as a building block in the synthesis of more complex molecules.
Biological Studies: Utilized in various biological assays and experiments.
Industrial Applications: Employed in the formulation of specialized industrial products.
Mécanisme D'action
The mechanism of action of 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) involves its interaction with specific molecular targets and pathways. The compound can act as a phosphate donor in biochemical reactions, influencing various metabolic pathways. It can also interact with proteins and enzymes, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt
- 2-Propoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt
- 2-Butoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt
Uniqueness
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
1229236-93-4 |
|---|---|
Formule moléculaire |
C4H9O5P-2 |
Poids moléculaire |
168.085 |
Nom IUPAC |
2-ethoxyethyl phosphate |
InChI |
InChI=1S/C4H11O5P/c1-2-8-3-4-9-10(5,6)7/h2-4H2,1H3,(H2,5,6,7)/p-2 |
Clé InChI |
WSOZRQWKNKJOIA-UHFFFAOYSA-L |
SMILES |
CCOCCOP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


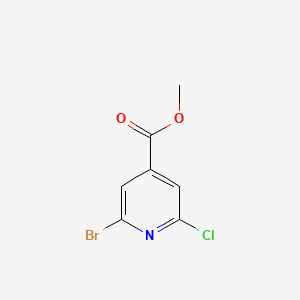
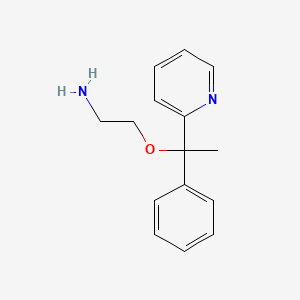
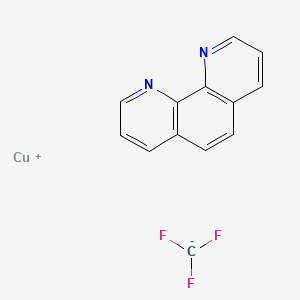
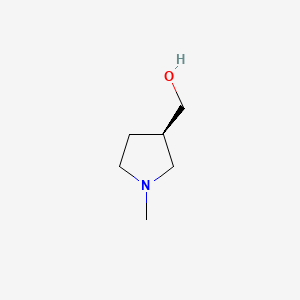
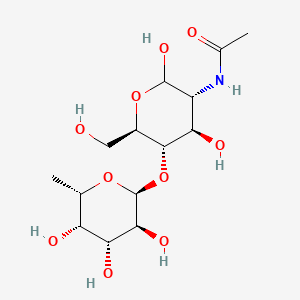
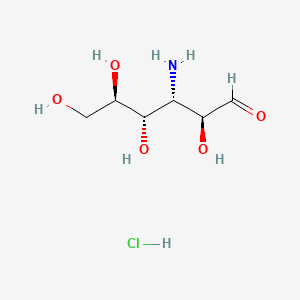
![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)
